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molecular formula C16H15NO B8470458 2-Phenyl-1-tetralone oxime CAS No. 20495-17-4

2-Phenyl-1-tetralone oxime

Cat. No. B8470458
M. Wt: 237.30 g/mol
InChI Key: HVKLZHGBFDINIQ-UHFFFAOYSA-N
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Patent
US05639766

Procedure details

A mixture of 2-phenyl-1-tetralone (1.1 g, 5 mmol, J. Am. Chem. Soc. 1949, 71, 1092), hydroxylammonium chloride (0.7 g, 10 mmol) and dry pyridine (30 ml) was heated at reflux for 4 h and then stirred at ambient temperature overnight. The solvent was evaporated in vacuo and the residue was stirred in a mixture of ethyl acetate (50 ml) and 10% citric acid (50 ml). The phases were separated and the organic phase was washed with water and dried (MgSO4). The solvent was evaporated in vacuo to give 1.2 g of 2-phenyl-1-tetralone oxime as a solid. M.p. 156°-157° C.
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([CH:7]2[CH2:16][CH2:15][C:14]3[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=3)[C:8]2=O)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[Cl-].[OH:19][NH3+:20]>N1C=CC=CC=1>[C:1]1([CH:7]2[CH2:16][CH2:15][C:14]3[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=3)[C:8]2=[N:20][OH:19])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1.1 g
Type
reactant
Smiles
C1(=CC=CC=C1)C1C(C2=CC=CC=C2CC1)=O
Name
Quantity
0.7 g
Type
reactant
Smiles
[Cl-].O[NH3+]
Name
Quantity
30 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at ambient temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 4 h
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated in vacuo
STIRRING
Type
STIRRING
Details
the residue was stirred in a mixture of ethyl acetate (50 ml) and 10% citric acid (50 ml)
CUSTOM
Type
CUSTOM
Details
The phases were separated
WASH
Type
WASH
Details
the organic phase was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C1(=CC=CC=C1)C1C(C2=CC=CC=C2CC1)=NO
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 g
YIELD: CALCULATEDPERCENTYIELD 101.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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